[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]amine
CAS No.: 1170047-48-9
Cat. No.: VC2806521
Molecular Formula: C16H21N3
Molecular Weight: 255.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170047-48-9 |
|---|---|
| Molecular Formula | C16H21N3 |
| Molecular Weight | 255.36 g/mol |
| IUPAC Name | 2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethanamine |
| Standard InChI | InChI=1S/C16H21N3/c1-18-9-4-7-15(18)16(11-17)19-10-8-13-5-2-3-6-14(13)12-19/h2-7,9,16H,8,10-12,17H2,1H3 |
| Standard InChI Key | RHHWRLQMQJQVOW-UHFFFAOYSA-N |
| SMILES | CN1C=CC=C1C(CN)N2CCC3=CC=CC=C3C2 |
| Canonical SMILES | CN1C=CC=C1C(CN)N2CCC3=CC=CC=C3C2 |
Introduction
Chemical Properties and Structure
[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]amine is characterized by its hybrid structure containing both dihydroisoquinoline and methylpyrrole moieties. The compound demonstrates interesting chemical properties arising from the fusion of these two heterocyclic systems.
Basic Physicochemical Properties
The fundamental physical and chemical properties of [2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]amine are summarized in Table 1:
| Property | Value |
|---|---|
| CAS Number | 1170047-48-9 |
| Molecular Formula | C₁₆H₂₁N₃ |
| Molecular Weight | 255.36 g/mol |
| PubChem CID | 44116829 |
| Structural Classification | Heterocyclic amine |
| Solubility | Limited water solubility, soluble in organic solvents |
The compound features a dihydroisoquinoline ring system connected to a methylpyrrole ring through an ethylamine bridge. This structural arrangement creates a molecule with multiple nitrogen atoms that can participate in hydrogen bonding and other intermolecular interactions.
Structural Analysis
The molecular structure consists of three key components:
-
A 3,4-dihydroisoquinoline ring system
-
A 1-methyl-1H-pyrrole ring
-
An ethylamine linker
This arrangement results in a compound with multiple functional groups and stereochemical considerations. The nitrogen atom in the dihydroisoquinoline ring and the primary amine group provide basic sites, while the pyrrole ring contributes aromatic character to the molecule.
Derivatives and Related Compounds
Several derivatives of [2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]amine have been synthesized and studied, primarily focusing on modifications to the amine group through sulfonamide formation.
Sulfonamide Derivatives
Two notable sulfonamide derivatives have been documented:
-
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide (CAS: 1049469-38-6)
-
Molecular Formula: C₂₄H₂₉N₃O₃S
-
Molecular Weight: 439.57 g/mol
-
-
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzenesulfonamide (CAS: 1049469-63-7)
These derivatives represent important modifications that could potentially alter the biological properties, pharmacokinetics, and target selectivity of the parent compound.
Structural Components and Related Compounds
Understanding the individual components of [2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]amine provides additional context for its chemistry and potential applications:
Dihydroisoquinoline Component
2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine (CAS: 53356-51-7) is a simpler analog that contains the dihydroisoquinoline scaffold without the pyrrole moiety:
Pyrrole Component
Several related pyrrole-containing amines have been studied:
-
2-(1H-pyrrol-2-yl)ethan-1-amine (CAS: 40808-62-6)
-
2-(1-Methyl-1H-pyrrol-2-yl)ethanamine (CAS: 83732-75-6)
These compounds serve as important building blocks in heterocyclic chemistry and provide synthetic handles for further elaboration.
Research Findings and Future Directions
Current research involving [2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]amine is primarily focused on synthesis, characterization, and preliminary biological evaluation. The hybrid nature of this compound, combining two pharmacologically relevant heterocyclic systems, presents numerous opportunities for future investigation.
Current Research Status
Research on this compound appears to be in early stages, with most efforts focused on:
-
Synthetic methodology development
-
Creation of derivative libraries through functionalization of the primary amine
-
Preliminary structure-activity relationship studies
The sulfonamide derivatives represent the most well-documented elaborations of the basic scaffold, suggesting ongoing interest in developing this chemical series .
Future Research Directions
Several promising research directions could enhance understanding of [2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]amine:
-
Comprehensive biological screening: Systematic evaluation against various biological targets to identify potential therapeutic applications.
-
Structural optimization: Rational design of derivatives with enhanced potency, selectivity, or pharmacokinetic properties.
-
Mechanistic studies: Investigation of the molecular mechanisms underlying any observed biological activities.
-
Computational modeling: Use of in silico approaches to predict binding interactions with potential biological targets.
-
Green chemistry approaches: Development of more sustainable synthesis methods with improved efficiency and reduced environmental impact.
Spectroscopic and Analytical Characterization
Proper identification and characterization of [2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]amine is essential for research purposes. Several analytical techniques can be employed for this purpose.
Spectroscopic Identification
While specific spectral data for [2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]amine is limited in the available literature, expected spectroscopic characteristics can be inferred:
-
NMR Spectroscopy: The ¹H NMR spectrum would show characteristic signals for the aromatic protons of both the isoquinoline and pyrrole rings, as well as signals for the methyl group attached to the pyrrole nitrogen and the ethylamine linker.
-
Mass Spectrometry: The compound would exhibit a molecular ion peak at m/z 255 corresponding to its molecular weight, with fragmentation patterns likely showing the cleavage of the ethylamine linker.
-
IR Spectroscopy: Expected bands would include N-H stretching from the primary amine, C-H stretching from aromatic and aliphatic regions, and C=C and C=N stretching from the heterocyclic rings.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) or gas chromatography coupled with mass spectrometry (GC-MS) would be suitable techniques for the purification and analysis of this compound and its derivatives. These methods would allow for the determination of purity and the detection of potential synthesis byproducts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume